N-(tert-Butoxycarbonyl)-L-serine
Overview
Description
The compound “N-(tert-Butoxycarbonyl)-L-serine” likely refers to L-serine that has been modified with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect amine groups and prevent unwanted side reactions .
Synthesis Analysis
The Boc group can be added to L-serine through a reaction with di-tert-butyl dicarbonate in the presence of a base . This reaction typically occurs in an organic solvent such as dichloromethane .Molecular Structure Analysis
The molecular structure of “N-(tert-Butoxycarbonyl)-L-serine” would include the structures of both L-serine and the Boc group. L-serine is an amino acid with a hydroxyl side chain, and the Boc group consists of a carbonyl group bonded to an oxygen, which is bonded to a tert-butyl group .Chemical Reactions Analysis
In peptide synthesis, the Boc group can be removed through an acid-catalyzed reaction, often using trifluoroacetic acid . This deprotection allows the amine group of L-serine to participate in subsequent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(tert-Butoxycarbonyl)-L-serine” would be influenced by both the L-serine and Boc components of the molecule. For example, the presence of the Boc group would likely increase the molecule’s overall hydrophobicity compared to L-serine alone .Scientific Research Applications
Polymer Synthesis and Properties
N-(tert-Butoxycarbonyl)-L-serine is utilized in the synthesis of specialized polymers. It's employed in creating serine- and threonine-based helical polyacetylenes. These polymers display large specific rotations and clear circular dichroism (CD) signals, suggesting a helical structure with predominantly one-handed screw sense. Such polymers have applications in materials science, particularly in areas where specific optical properties are required (Sanda, Araki, & Masuda, 2004).
Amino Acid-Derived Cyclic Carbonates
In another study, the compound was used in synthesizing amino acid-derived cyclic carbonates. This involved the ring-opening polymerization of l-serine-based cyclic carbonates to produce corresponding polycarbonates. These findings can be significant in developing new materials based on renewable resources (Sanda, Kamatani, & Endo, 2001).
Copolymers Derived from Amino Acids
N-(tert-Butoxycarbonyl)-L-serine also plays a role in the synthesis of tactic copolymers derived from poly(methacrylohydrazide) and functional α-amino acids. These copolymers are significant in various industrial applications, including drug delivery and biocompatible materials (Thevissen & Klesper, 1988).
Synthesis of Protected Amino Acids
The compound is instrumental in synthesizing protected amino acids for pharmaceutical applications. It's used in the synthesis of N-tert-butoxycarbonyl-L-serine β-lactone and (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt, which are important intermediates in the production of various pharmaceutical compounds (Pansare, Arnold, & Vederas, 2003).
Pharmaceutical Intermediates Manufacturing
N-(tert-Butoxycarbonyl)-L-serine is also used in manufacturing pharmaceutical intermediates on a large scale. Complementary and scalable approaches have been utilized to produce significant quantities of N,O-protected-(S)-2-methylserine, an important intermediate in pharmaceutical synthesis (Anson et al., 2011).
Enzymatic Synthesis
This compound is involved in enzymatic synthesis processes, such as O-galactosylation of protected serine and threonine. This enzymatic process is vital in vitro glycosylation of peptides and proteins, potentially useful in food and life science industries (Layer & Fischer, 2006).
Future Directions
properties
IUPAC Name |
(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAKXBXYSJBGX-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317842 | |
Record name | BOC-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)-L-serine | |
CAS RN |
3262-72-4 | |
Record name | BOC-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3262-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-L-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BOC-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[tert-butoxycarbonyl]-L-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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